[(2R)-oxetan-2-yl]methanamine
Description
[(2R)-Oxetan-2-yl]methanamine (C₅H₁₁NO, MW: 101.15 g/mol) is a chiral amine featuring a four-membered oxetane ring. Its stereochemistry at the C2 position (R-configuration) distinguishes it from other stereoisomers and structurally related compounds. This molecule is valued in pharmaceutical research as a building block for drug design due to its compact, polar structure, which enhances solubility and metabolic stability compared to larger heterocycles. Commercial suppliers list it with CAS 2090728-35-9, available in milligram to gram quantities.
Structure
3D Structure
Properties
IUPAC Name |
[(2R)-oxetan-2-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c5-3-4-1-2-6-4/h4H,1-3,5H2/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEFNAHLCTUWAH-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2090728-35-9 | |
| Record name | 1-[(2R)-oxetan-2-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Stereoisomers
Heterocyclic Amines with Larger Ring Systems
- 1-[(2R)-Pyrrolidin-2-yl]methanamine Molecular Formula: C₅H₁₂N₂ Market Data: Global production capacity and cost analysis (2020–2025) highlight its industrial scalability, suggesting broader commercial use compared to oxetane derivatives.
N-Methyl-1-{(1S,2R)-2-[(1,2,4-Triazolidin-1-yl)methyl]cyclohexyl}methanamine
Pharmacologically Active Methanamine Derivatives
Sarizotan Hydrochloride
GLP1 Receptor Activators
Data Tables
Table 1: Key Physical and Commercial Properties
Research Findings and Trends
- Stereochemical Impact : The R-configuration in this compound is critical for its role in GLP1 receptor activators, as mirrored in patent literature.
- Market Dynamics : Pyrrolidine-based methanamines dominate industrial production due to lower synthetic complexity, whereas oxetane derivatives remain niche but valuable in precision drug design.
- Stability vs. Solubility : Oxetane’s ring strain may reduce thermal stability compared to pyrrolidine, but its polarity improves aqueous solubility, a key factor in CNS-targeting therapeutics.
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